7-Methylthieno[3,2-d]pyrimidin-4-ol
Overview
Description
7-Methylthieno[3,2-d]pyrimidin-4-ol: is a heterocyclic compound belonging to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of a hydroxyl group at the 4th position and a methyl group at the 7th position further defines its structure. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of formamidine acetate and N-methylpyrrolidone (NMP) under argon atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of thienopyrimidine derivatives, including this compound, often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methylthieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The hydroxyl group at the 4th position can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative activity against cancer cell lines such as HT-29 and Caco-2.
Mechanism of Action
The mechanism of action of 7-Methylthieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Pathways Involved: By inhibiting PI3Kα, the compound disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
- Thieno[2,3-d]pyrimidin-4-ol
- 5-Methylthieno[2,3-d]pyrimidin-4-ol
- Pyrazolo[3,4-d]pyrimidine
Comparison:
- Thieno[2,3-d]pyrimidin-4-ol: Similar structure but differs in the position of the thiophene ring fusion, leading to different biological activities.
- 5-Methylthieno[2,3-d]pyrimidin-4-ol: Similar to 7-Methylthieno[3,2-d]pyrimidin-4-ol but with the methyl group at the 5th position, affecting its chemical reactivity and biological properties .
- Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring instead of a thiophene ring, resulting in distinct pharmacological profiles .
Uniqueness: this compound is unique due to its specific substitution pattern and its potent inhibitory activity against PI3Kα, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
7-methyl-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-11-6-5(4)8-3-9-7(6)10/h2-3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTYNZWEAIRZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274977 | |
Record name | 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-13-0 | |
Record name | 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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